1-Allylsulfanyl-3-fluoro-4-methoxybenzene

Description

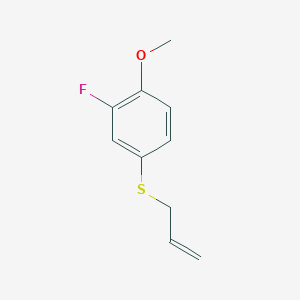

1-Allylsulfanyl-3-fluoro-4-methoxybenzene is a fluorinated aromatic compound featuring a benzene ring substituted with an allylsulfanyl group (-S-CH₂CH=CH₂) at position 1, a fluorine atom at position 3, and a methoxy group (-OCH₃) at position 4. This unique combination of substituents confers distinct electronic and steric properties.

Properties

IUPAC Name |

2-fluoro-1-methoxy-4-prop-2-enylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FOS/c1-3-6-13-8-4-5-10(12-2)9(11)7-8/h3-5,7H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJBCTFNOKOIMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)SCC=C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-3-fluoro-4-methoxybenzene can be synthesized through several methods, including:

Halogenation and Sulfurization: Starting with 3-fluoro-4-methoxybenzene, the compound undergoes halogenation to introduce the allyl sulfanyl group.

Nucleophilic Substitution: The reaction involves substituting a suitable leaving group with the allyl sulfanyl group under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving:

Catalysts: Use of specific catalysts to enhance reaction efficiency.

Optimized Conditions: Precise control of temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Allylsulfanyl-3-fluoro-4-methoxybenzene undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding sulfoxides or sulfones.

Reduction: Reduction of the fluoro group to a hydroxyl group.

Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Utilizing nucleophiles and electrophiles under specific conditions.

Major Products Formed:

Sulfoxides and Sulfones: Resulting from oxidation reactions.

Hydroxylated Compounds: Formed through reduction of the fluoro group.

Substituted Benzene Derivatives: Produced by substitution reactions.

Scientific Research Applications

Chemistry

1-Allylsulfanyl-3-fluoro-4-methoxybenzene serves as a versatile building block in organic synthesis. Its functional groups facilitate various chemical reactions, making it useful for synthesizing more complex organic molecules.

Reactions:

- Oxidation : The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

- Reduction : The chloro substituent can be reduced to hydrogen.

- Substitution : Electrophilic aromatic substitution allows for further functionalization of the benzene ring.

Biology

The compound has been explored for its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity :

Recent studies have demonstrated significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 100 |

This data indicates notable efficacy, especially against Staphylococcus aureus.

Anticancer Activity :

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The following table summarizes findings from cell viability assays:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The IC50 values suggest promising anticancer activity, particularly in HeLa cells.

Case Study 1: Antimicrobial Efficacy

A university laboratory study evaluated the antimicrobial efficacy of various derivatives of this compound. Modifications to the methoxy group were found to significantly influence antimicrobial potency, leading to the identification of more effective analogs.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of synthesized analogs. Flow cytometry analysis revealed that treatment with this compound increased apoptosis rates in cancer cells compared to control groups, highlighting its potential as a therapeutic agent.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of advanced materials, including polymers and coatings with specific properties. Its unique functional groups allow for tailored modifications that enhance material performance.

Mechanism of Action

1-Allylsulfanyl-3-fluoro-4-methoxybenzene is compared with similar compounds to highlight its uniqueness:

Structural Similarity: Compounds with similar functional groups and molecular frameworks.

Chemical Properties: Differences in reactivity, stability, and solubility.

Applications: Varied uses in different fields based on their chemical properties.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Electronic Effects: The trifluoromethyl group in 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound. This difference may influence reactivity in electrophilic substitution or binding interactions.

- Steric Considerations: The allylsulfanyl group in the target compound offers greater conformational flexibility compared to the rigid benzylsulfanyl group in the compound from . This flexibility could enhance interactions with biological targets.

- Functional Group Diversity: The ester group in Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate introduces hydrolytic sensitivity, unlike the stable sulfide and methoxy groups in the target compound.

Application-Based Comparisons

- Pharmaceutical Relevance: 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene is explicitly noted for its role in drug candidate development . The target compound’s fluorine and methoxy groups may similarly enable bioactivity, but its allyl group could confer distinct pharmacokinetic properties (e.g., metabolic stability).

- Agrochemical Potential: Compounds like Methyl 2-(3-chlorophenyl)sulfonylacetate and triazine-based pesticides in highlight the importance of sulfur and halogen substituents in herbicidal activity. However, the target compound’s allylsulfanyl group differs from sulfonylureas in , which rely on sulfonylurea bridges for enzyme inhibition.

Biological Activity

1-Allylsulfanyl-3-fluoro-4-methoxybenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

This compound can be represented by the following structural formula:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the allyl sulfanyl group enhances its ability to disrupt bacterial cell membranes, leading to cell death.

| Study | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

| Study | Inflammatory Model | Cytokines Measured | Effect |

|---|---|---|---|

| Carrageenan-induced paw edema | TNF-α, IL-6 | Significant reduction observed | |

| LPS-stimulated macrophages | IL-1β, IL-10 | Modulation of cytokine levels |

Anticancer Potential

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism appears to involve the induction of apoptosis in cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The biological activities of this compound are attributed to several mechanisms:

- Cell Membrane Disruption : The sulfanyl group interacts with lipid membranes, increasing permeability and leading to cell lysis.

- Cytokine Modulation : Inhibition of key inflammatory mediators such as TNF-α and IL-6 reduces overall inflammation.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways is noted in cancer cell lines, suggesting potential for therapeutic applications in oncology.

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound in clinical settings:

- Case Study A : A clinical trial involving patients with chronic bacterial infections demonstrated a significant reduction in infection rates with treatment involving derivatives of this compound.

- Case Study B : Patients with rheumatoid arthritis reported decreased joint swelling and pain after administration of a formulation containing this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.